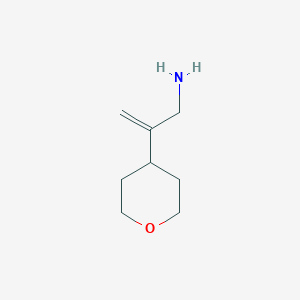
Azepan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-2-ol is a seven-membered heterocyclic compound containing a nitrogen atom and a hydroxyl group It is a derivative of azepane, which is a saturated nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azepan-2-ol can be synthesized through several methods. One common approach involves the ring-expansion reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative using a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2) . This method allows for the preparation of enantiomerically pure this compound with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves the partial hydrogenolysis of hexamethylene diamine. This process yields azepane, which can then be further functionalized to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Azepan-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form azepan-2-one.
Reduction: Reduction of this compound can yield azepane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Azepan-2-one
Reduction: Azepane
Substitution: Various substituted azepane derivatives
Applications De Recherche Scientifique
Azepan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The exact mechanism of action of azepan-2-ol involves its function as a proton donor in biochemical reactions. By interacting with the active sites of enzymes, this compound participates in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: A saturated nitrogen-containing ring without the hydroxyl group.
Azepan-2-one: An oxidized form of azepan-2-ol.
Azepan-3-one: Another oxidized derivative with the carbonyl group at a different position.
Uniqueness
This compound is unique due to the presence of both a nitrogen atom and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
azepan-2-ol |
InChI |
InChI=1S/C6H13NO/c8-6-4-2-1-3-5-7-6/h6-8H,1-5H2 |
Clé InChI |
VQNBRRLREAHNCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


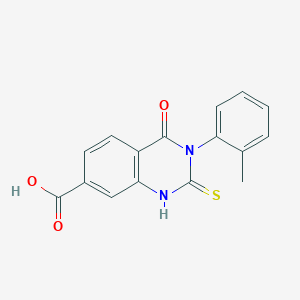
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
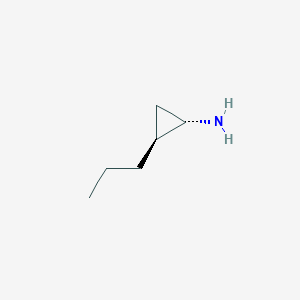
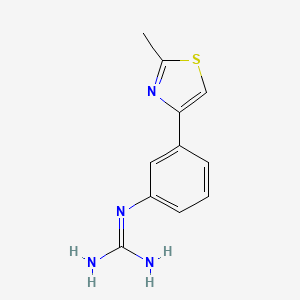
![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)

![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
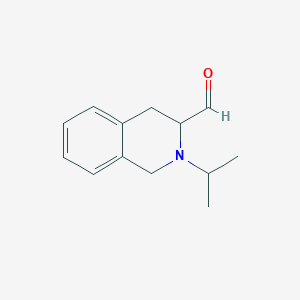
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)
